molecular formula C22H17N3O5S B2918874 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide CAS No. 886913-05-9

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide

Cat. No. B2918874
CAS RN: 886913-05-9
M. Wt: 435.45
InChI Key: CUPAZZZNKALIKB-UHFFFAOYSA-N
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Description

The compound is a derivative of sulfonamide . Sulfonamides are known for their antibacterial activity . They are often used in conjunction with other agents to enhance their therapeutic effects .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, have been synthesized for their known antibacterial activity .

Scientific Research Applications

Radiolabeling and Imaging

One application of related compounds involves radiolabeling for medical imaging. Compounds with similar sulfone and oxadiazole structures have been developed for angiotensin II, AT1 receptor imaging, indicating the potential for this chemical class in diagnostic applications (Hamill et al., 1996).

Thermal Fragmentation and Rearrangement

Research on N-arylbenzamide oximes, which share structural motifs with N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide, has revealed insights into thermal fragmentation and rearrangement processes. These studies contribute to understanding the stability and reactivity of such compounds under heat (Gaber et al., 2008).

Material Science: Polyimides and Polymers

A novel diamine incorporating sulfone, ether, and amide structures was synthesized for creating thermally stable polyimides, showing the utility of such compounds in material science for high-performance polymers (Mehdipour‐Ataei et al., 2004).

Antimicrobial Applications

The antimicrobial screening of derivatives incorporating thiazole ring and similar to the specified compound demonstrated potential therapeutic interventions for microbial diseases. This highlights the compound's relevance in developing new antibacterial and antifungal agents (Desai et al., 2013).

Agricultural Use: Antibacterial Activity Against Plant Pathogens

Sulfone derivatives containing 1,3,4-oxadiazole moieties showed good antibacterial activities against rice bacterial leaf blight. This indicates the compound's potential application in agriculture to protect crops against bacterial diseases (Shi et al., 2015).

Optical and Electrophysiological Properties

Studies on polyoxadiazoles and imidazolylbenzamides related to the chemical structure of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide have explored their optical properties and cardiac electrophysiological activity. These findings suggest potential applications in optoelectronic devices and as selective class III agents for cardiac arrhythmias (Hajduk et al., 2010; Morgan et al., 1990).

properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-31(27,28)19-12-10-15(11-13-19)21-24-25-22(30-21)23-20(26)16-6-5-9-18(14-16)29-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPAZZZNKALIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide

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